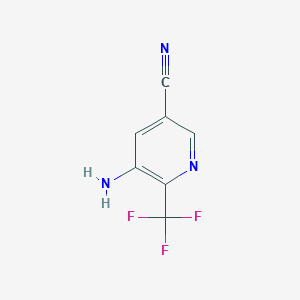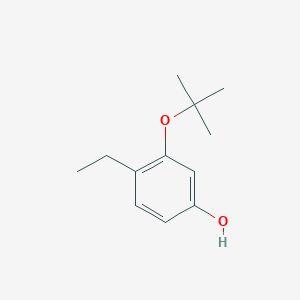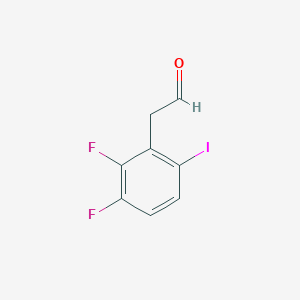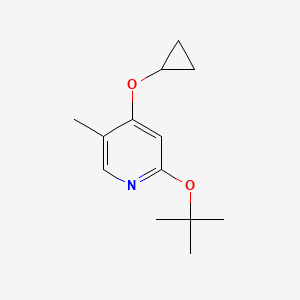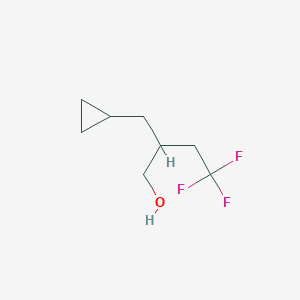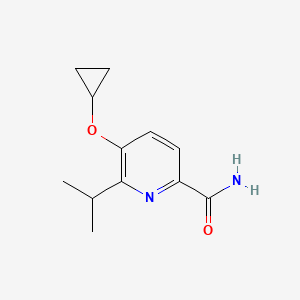
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde typically involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-fluorobenzaldehyde and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as p-toluenesulfonic acid or zinc chloride.
Reaction Conditions: The reaction mixture is refluxed in toluene, allowing continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzoic acid.
Reduction: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Groups: The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds during multi-step synthesis.
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The 1,3-dioxolane ring provides additional stability and can act as a protecting group during synthesis.
Vergleich Mit ähnlichen Verbindungen
5-(1,3-Dioxolan-2-YL)-2-furaldehyde: Similar structure but with a furan ring instead of a benzene ring.
1,3-Dioxolane: A simpler compound without the benzaldehyde and fluorine substituents.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is unique due to the combination of the fluorine atom, benzaldehyde moiety, and 1,3-dioxolane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5-6,10H,3-4H2 |
InChI-Schlüssel |
YKDPLUKRMOJQKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



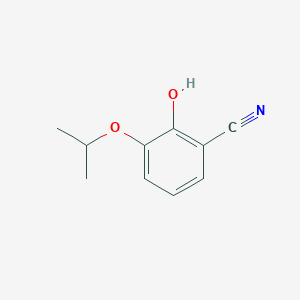

![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
